molecular formula C10H7N5O5 B2769925 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine CAS No. 681271-63-6

5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine

Cat. No.: B2769925
CAS No.: 681271-63-6
M. Wt: 277.196
InChI Key: SXHJLLGLQHZWDA-UHFFFAOYSA-N
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Description

5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by the presence of nitro groups at the 5 and 6 positions and a phenoxy group at the 4 position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-aminopyrimidine, undergoes nitration to introduce nitro groups at the desired positions.

    Phenoxylation: The nitrated intermediate is then reacted with 4-nitrophenol under basic conditions to form the phenoxy derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 5-Amino-6-(4-aminophenoxy)pyrimidin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The nitro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-6-(3-nitrophenoxy)pyrimidin-4-amine
  • 5-Nitro-6-(4-methoxyphenoxy)pyrimidin-4-amine
  • 5-Nitro-6-(4-chlorophenoxy)pyrimidin-4-amine

Uniqueness

5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine is unique due to the presence of two nitro groups and a phenoxy group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.

Properties

IUPAC Name

5-nitro-6-(4-nitrophenoxy)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O5/c11-9-8(15(18)19)10(13-5-12-9)20-7-3-1-6(2-4-7)14(16)17/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHJLLGLQHZWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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